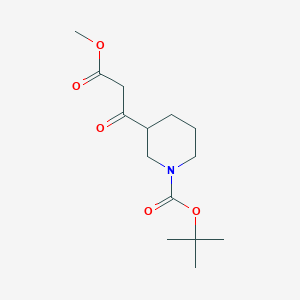

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRBHLROKLBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The synthesis begins with commercially available materials such as:

- Piperidine (a six-membered nitrogen-containing heterocycle)

- tert-Butyl chloroformate (for carbamate protection of the piperidine nitrogen)

- Methoxy-substituted keto esters or appropriate acylating agents

These are chosen for their availability and reactivity to introduce the required functional groups onto the piperidine scaffold.

Stepwise Functionalization

The preparation generally follows a multi-step synthetic pathway:

- Protection of Piperidine Nitrogen: The piperidine nitrogen is protected by reaction with tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protecting group. This step prevents unwanted side reactions during subsequent transformations.

- Acylation: Introduction of the 3-(3-methoxy-3-oxopropanoyl) substituent at the 3-position of the piperidine ring is achieved via acylation reactions. This involves the reaction of the piperidine ring with an appropriate acyl donor, such as an acid chloride or anhydride derivative of the methoxy-oxo-propanoic acid.

- Esterification: The methoxy ester functionality is introduced or retained during the acylation step, ensuring the correct substitution pattern on the side chain.

The reaction conditions typically involve inert atmosphere (nitrogen or argon), anhydrous solvents such as 1,4-dioxane or ethyl acetate, and temperature control (room temperature to 80°C) to optimize yield and minimize side reactions.

Catalysts and Reagents

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2·DCM and PdXPhosG2 are commonly used in coupling and hydrogenation steps to facilitate bond formation and reduction reactions.

- Bases: Potassium carbonate (K2CO3) and potassium phosphate (K2PO4) are employed to deprotonate intermediates and promote nucleophilic substitution or coupling reactions.

- Hydrogen Sources: Hydrogen gas (balloon), triethylsilane (Et3SiH), and ammonium formate (NH4HCO2) serve as hydrogen donors in catalytic hydrogenation steps.

Optimization of Reaction Conditions

A representative optimization study for a related coupling reaction (which can be adapted for this compound's synthesis) is summarized below:

| Entry | Catalyst (mol%) | Hydrogen Source | Base | Product Ratio (Desired:Byproduct) |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl2·DCM (6) | H2 (balloon) | K2CO3 | 100:0 |

| 2 | Pd(dppf)Cl2·DCM (6) | Et3SiH (3 eq.) | K2CO3 | 74:26 |

| 3 | Pd(dppf)Cl2·DCM (10) | Et3SiH (3 eq.) | K2CO3 | 39:61 |

| 4 | PdXPhosG2 (10) | NH4HCO2 (10 eq.) | K2PO4 | 28:72 |

| 5 | PdXPhosG2 (10) | NH4HCO2 (10 eq.) | K2PO4 | 80:20 |

| 6 | PdXPhosG2 (12) | NH4HCO2 (10 eq.) | K2PO4 | 100:0 |

This data indicates that catalyst loading, choice of hydrogen source, and base significantly affect product distribution and yield. The best conditions use PdXPhosG2 at 12 mol% with ammonium formate and potassium phosphate base, achieving exclusive formation of the desired product.

Purification Techniques

After synthesis, purification is critical to isolate the target compound with high purity:

- Chromatography: Silica gel column chromatography and strong cation exchange chromatography (SCX-2 cartridges) are used to separate the product from impurities.

- Crystallization: Recrystallization from suitable solvents may be employed to improve purity and isolate the compound in solid form.

- Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity during purification steps.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Piperidine, tert-butyl chloroformate, methoxy-substituted acyl donors |

| Key Reactions | Nitrogen protection (Boc), acylation, esterification |

| Catalysts | Pd(dppf)Cl2·DCM, PdXPhosG2 |

| Bases | K2CO3, K2PO4 |

| Hydrogen Sources | H2 gas, triethylsilane, ammonium formate |

| Reaction Conditions | Inert atmosphere, 18–80°C, anhydrous solvents |

| Purification | Chromatography (silica gel, SCX), recrystallization |

| Storage | Moisture-free, sealed, -20°C to -80°C |

| Stock Solution Prep | Concentrations 1–10 mM, solvents chosen per solubility, mild heating and ultrasound aid |

Research Findings and Practical Considerations

- The choice of catalyst and hydrogen source critically influences the yield and selectivity of the key coupling and reduction steps.

- Reaction scale-up requires careful control of temperature and atmosphere to maintain purity and prevent side reactions.

- Storage conditions significantly affect the stability of the compound; repeated freeze-thaw cycles should be avoided.

- Preparation of stock solutions must consider solvent compatibility and solubility enhancement techniques to ensure clear, stable solutions for biological assays.

Chemical Reactions Analysis

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Derivatives

- tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3) shares 97% structural similarity with the target compound, differing only in the ethoxy group replacing methoxy.

- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (CAS unspecified) replaces the 3-methoxy-3-oxopropanoyl group with a tetrazole ring. Tetrazole-containing compounds are known for bioisosteric replacement of carboxylic acids, offering improved metabolic resistance. This analogue has shown antidiabetic activity (IC₅₀ = 7.12 μM) in molecular docking studies .

Positional Isomers and Ring Modifications

- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5) and 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5) are positional isomers with dual ester groups. These compounds exhibit reduced steric hindrance compared to the target molecule, facilitating reactions at the piperidine nitrogen .

Data Tables

Table 1: Physical and Commercial Properties

Biological Activity

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate, also known by its CAS number 891494-65-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₄H₂₃NO₅

- Molecular Weight : 285.34 g/mol

- Purity : Typically available at 95% purity for research purposes.

Research indicates that compounds with similar structural features to this compound often interact with various biological targets, including receptors involved in cancer cell proliferation and invasion. The compound may influence pathways related to:

- Urokinase Receptor (uPAR) : This receptor plays a crucial role in cancer cell migration and invasion. Compounds targeting uPAR have shown potential in inhibiting cancer progression by disrupting its interactions with urokinase-type plasminogen activator (uPA) .

- Matrix Metalloproteinases (MMPs) : Inhibition of MMP activity has been observed in related compounds, contributing to reduced invasiveness of cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer).

- Cytotoxicity : Compounds similar to this compound showed IC50 values ranging from 6 to 63 μM, indicating effective inhibition of cell proliferation at these concentrations .

Case Studies

-

Case Study on Piperidinone Derivatives :

A study evaluated several piperidinone derivatives, including those structurally related to this compound. The results indicated that certain derivatives significantly inhibited cell adhesion and migration in MDA-MB-231 cells, suggesting potential therapeutic applications in metastatic breast cancer . -

Mechanistic Insights :

Additional research highlighted that specific compounds could inhibit ERK phosphorylation and affect HIF1α and NF-kB signaling pathways, which are crucial for tumor growth and survival .

Data Table: Biological Activity Overview

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine | MDA-MB-231 | 30 | Inhibition of uPAR interaction |

| Related Piperidinone Derivative | PANC-1 | 10 | MMP inhibition |

| Pyrazole-based Compound | MDA-MB-231 | 20 | Apoptotic mechanism |

Q & A

Q. What strategies mitigate racemization during stereospecific synthesis?

- Methodology :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives).

- Low-temperature reactions : Minimize thermal energy to prevent epimerization at stereocenters .

Data Contradictions and Resolution

- Evidence Discrepancies :

- Synthetic routes : Some protocols (e.g., ) suggest DMAP as a catalyst, while others () rely on thiocyanate intermediates. Cross-validation via reproducibility studies is recommended.

- Safety data : While specifies respiratory protection, classifies acute toxicity as Category 4 (low risk). Risk assessments should prioritize lab-specific hazard evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.